REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:10][C:11](=[CH2:15])[C:12]([OH:14])=[O:13].C(N(CC)CC)C>ClC1C=CC=CC=1Cl>[CH3:1][O:2][C:3]1[C:4]2[S:9][CH2:10][CH:11]([C:12]([OH:14])=[O:13])[CH2:15][C:5]=2[CH:6]=[CH:7][CH:8]=1
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Name
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|
Quantity
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22.5 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)SCC(C(=O)O)=C
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Name
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|
Quantity
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2.53 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After dilution with ether the products are extracted with sodium bicarbonate solution
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Name
|
|
Type
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product
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Smiles
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COC1=CC=CC=2CC(CSC21)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |